molecular formula C13H8F5NO B3031924 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-01-5

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No.: B3031924
CAS No.: 867288-01-5
M. Wt: 289.20
InChI Key: GHLDGBAIHVKXQA-UHFFFAOYSA-N
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Description

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine is a fluorinated biphenyl amine derivative characterized by electron-withdrawing substituents (3,5-difluoro and 3'-trifluoromethoxy groups) on its aromatic rings. These substituents confer distinct electronic and steric properties, making the compound valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-5-8(6-11(15)12(10)19)7-2-1-3-9(4-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLDGBAIHVKXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197260
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867288-01-5
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=867288-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3′-(trifluoromethoxy)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-4-amine (CAS 867288-00-4)
  • Molecular Formula: C₁₃H₁₁F₂NO
  • Molecular Weight : 235.23 g/mol
  • Key Features :
    • Replaces the trifluoromethoxy group with a methoxy (-OCH₃) group.
    • Used in research for solubility and stability studies, with a purity >98% .
    • Lower lipophilicity compared to trifluoromethoxy derivatives due to reduced electronegativity of -OCH₃ .
2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
  • Key Features: Additional fluorine atoms at positions 2 and 6 on the biphenyl ring.
3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS 1184136-90-0)
  • Molecular Formula : C₁₂H₉F₂N
  • Molecular Weight : 205.2 g/mol
  • Key Features :
    • Fluorine atoms at 3' and 4' positions instead of 3,5-difluoro substitution.
    • Used in analytical method development and quality control, highlighting its role as a reference standard .

Functional Analogues

3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine Hydrochloride
  • Key Features: Replaces trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).
2-[(3,5-Difluoro-3'-methoxy-1,1'-biphenyl-4-yl)amino]nicotinic Acid
  • Key Features :
    • Derived from 3,5-difluoro-3'-methoxybiphenyl-4-amine via aminium salt synthesis.
    • Clinically used for psoriasis treatment, demonstrating the pharmaceutical relevance of fluorinated biphenyl amines .

Comparative Analysis

Electronic and Steric Properties

  • Electron-Withdrawing Effects :
    • Trifluoromethoxy (-OCF₃) : Stronger electron withdrawal than -OCH₃, lowering HOMO energy and enhancing oxidative stability .
    • Fluorine Substitution : 3,5-Difluoro substitution increases polarity compared to 3',4'-difluoro analogs, influencing solubility and intermolecular interactions .

Physicochemical Properties

  • Solubility: Fluorinated biphenyl amines are typically lipophilic, with solubility enhanced in organic solvents (e.g., DMSO, ethanol) . Trifluoromethoxy substitution increases hydrophobicity compared to methoxy analogs .
  • Thermal Stability : Fluorine and -OCF₃ groups enhance thermal stability, making these compounds suitable for high-temperature synthetic processes .

Biological Activity

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine (CAS No. 867288-01-5) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of two fluorine atoms and a trifluoromethoxy group, which significantly enhance its chemical stability and reactivity. This article explores its biological activity, focusing on its interactions with molecular targets and potential therapeutic applications.

  • Molecular Formula : C13H8F5NO
  • Molecular Weight : 289.2 g/mol
  • Structural Features : The compound consists of two interconnected benzene rings with specific substitutions that influence its biological properties. The fluorine atoms increase lipophilicity and binding affinity to biological targets, while the trifluoromethoxy group contributes to its stability in various environments .

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways through interactions with specific receptors and enzymes. Research indicates that the compound can act as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory gating .

Interaction with Molecular Targets

The presence of fluorine atoms enhances binding affinity to these targets, making the compound a potent modulator in biological systems. The trifluoromethoxy group also plays a critical role in stabilizing the molecule during interactions with proteins and enzymes, potentially leading to enhanced therapeutic effects.

Biological Activity Overview

Research findings indicate that this compound exhibits several biological activities:

  • Modulation of Receptor Activity : It has been shown to enhance the activity of α7 nAChRs, which are involved in neurotransmission and cognitive processes.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatic cancer (HepG2) cells. The mechanism involves inhibition of tubulin polymerization, leading to disrupted cellular functions and apoptosis .
  • Antimicrobial Properties : Some studies have indicated potential activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Receptor ModulationPositive allosteric modulation of α7 nAChRs
Anticancer ActivityCytotoxic effects on MCF-7 and HepG2 cell lines
Antimicrobial ActivityActivity against various bacterial strains

Case Studies

  • Cognitive Enhancement Studies : In vitro studies demonstrated that this compound could restore impaired sensory gating in models of cognitive dysfunction by modulating nAChR activity. This suggests potential applications in treating neurodegenerative diseases or cognitive impairments .
  • Cancer Treatment Research : A study evaluated the compound's effects on tubulin dynamics in cancer cells, revealing that it induces proteasome-mediated degradation of tubulin, which could be leveraged for therapeutic interventions against tumors resistant to conventional therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine
Reactant of Route 2
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3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

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